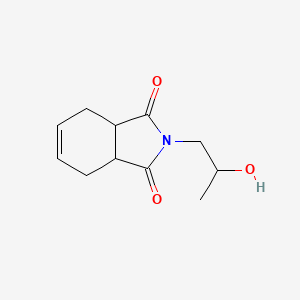
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is a chemical compound with a unique structure that includes a hydroxypropyl group and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization to prepare hyperbranched polymers containing the hydroxypropyl group . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, such as dispersion polymerization, to create nanogels or other polymer-based materials . These methods are designed to be scalable and efficient, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with biological molecules and cellular structures. The hydroxypropyl group enhances its solubility and facilitates its incorporation into polymer matrices. In drug delivery applications, the compound forms nanogels that can encapsulate drugs, protecting them from degradation and allowing for controlled release at the target site .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl methacrylamide: Similar in structure but used primarily in polymer science for creating hydrogels and nanogels.
Hydroxypropyl cellulose: Used as a thickener and stabilizer in pharmaceuticals and cosmetics.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in food packaging and coatings.
Uniqueness
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione stands out due to its unique combination of a hydroxypropyl group and a tetrahydroisoindole core, which imparts specific properties such as enhanced solubility and the ability to form stable nanogels. These characteristics make it particularly valuable in drug delivery and advanced material applications.
Properties
CAS No. |
53185-49-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-hydroxypropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-3,7-9,13H,4-6H2,1H3 |
InChI Key |
LSBJMMZSEFFDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC=CCC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


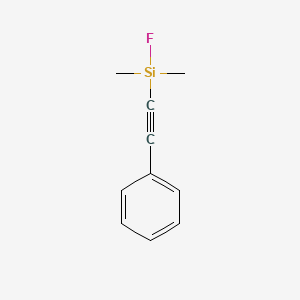
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
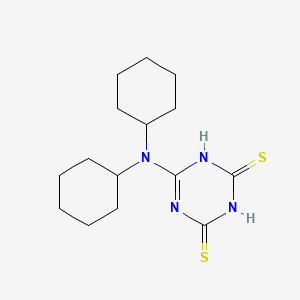
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

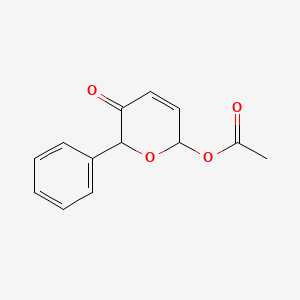

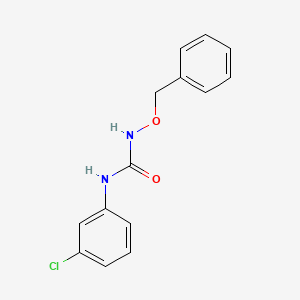
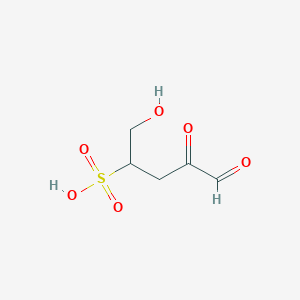
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
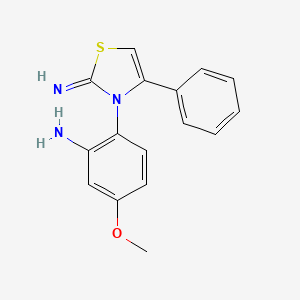
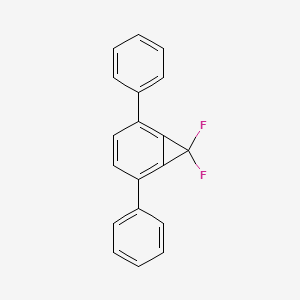

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
